2-(2-Nitrophenyl)-5-phenyloxazole
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Overview
Description
2-(2-Nitrophenyl)-5-phenyloxazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a nitrophenyl group and a phenyloxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-5-phenyloxazole typically involves the condensation of 2-nitrobenzaldehyde with benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions. The resulting intermediate is then cyclized to form the oxazole ring, yielding the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrophenyl)-5-phenyloxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 2-(2-aminophenyl)-5-phenyloxazole.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
2-(2-Nitrophenyl)-5-phenyloxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 2-(2-Nitrophenyl)-5-phenyloxazole involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Nitrophenyl)-1H-benzimidazole
- 2-(2-Nitrophenyl)quinoline
- 2-(2-Nitrophenyl)furan
Uniqueness
2-(2-Nitrophenyl)-5-phenyloxazole is unique due to its specific structural features, such as the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its combination of a nitrophenyl group and a phenyloxazole moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H10N2O3 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-9-5-4-8-12(13)15-16-10-14(20-15)11-6-2-1-3-7-11/h1-10H |
InChI Key |
PZNHREDAKPQLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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